5-Phenylthiazole-2-thiol
Overview
Description
5-Phenylthiazole-2-thiol is a heterocyclic compound that contains a thiazole ring with a phenyl group attached at the 5-position and a thiol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylthiazole-2-thiol typically involves the reaction of phenacyl bromide with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial process include ethanol and water, and the reaction is typically carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
5-Phenylthiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Addition: The thiol group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Addition: Electrophiles such as alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Phenylthiazoles: Formed from electrophilic aromatic substitution reactions.
Thioethers: Formed from the addition of alkyl halides to the thiol group.
Scientific Research Applications
5-Phenylthiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Biological Studies: It is used to study the interactions of thiazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylthiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the thiol group and has different reactivity and biological activity.
5-Methylthiazole-2-thiol: Contains a methyl group instead of a phenyl group, leading to different chemical properties and applications.
Uniqueness
5-Phenylthiazole-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
5-phenyl-3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSEYMWXVXBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480645 | |
Record name | 5-PHENYLTHIAZOLE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25445-02-7 | |
Record name | 5-PHENYLTHIAZOLE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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